Indirubin-5-sulfonate

Description

The exact mass of the compound Indirubin-5-sulphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

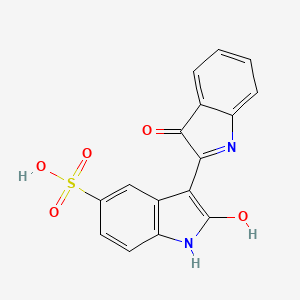

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYOTMYLPPUWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244021-67-8 | |

| Record name | Indirubin-5-sulphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Indirubin-5-sulfonate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-5-sulfonate, a sulfonated derivative of the naturally occurring bis-indole alkaloid indirubin, has emerged as a potent inhibitor of several key protein kinases implicated in oncogenesis and other proliferative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its primary targets, modulation of critical signaling pathways, and the consequential cellular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of kinase inhibitors and the development of novel anti-cancer therapeutics.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of several protein kinases. This inhibitory action disrupts the phosphorylation cascade, leading to the modulation of downstream signaling pathways that govern cell cycle progression, proliferation, and survival.

Primary Molecular Targets

The principal molecular targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. This compound has been shown to inhibit multiple CDK-cyclin complexes with high potency. The introduction of a sulfonate group at the 5-position of the indirubin core significantly enhances its inhibitory activity against CDKs.[1]

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a ubiquitously expressed serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. This compound is a potent inhibitor of GSK-3β.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary kinase targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 55[2][4] |

| CDK2/cyclin A | 35[2][4] |

| CDK2/cyclin E | 150[2][4] |

| CDK4/cyclin D1 | 300[2][4] |

| CDK5/p35 | 65[2][4] |

| GSK-3β | Potent inhibitor (specific IC50 for the 5-sulfonate derivative is not consistently reported, but indirubins, in general, are potent inhibitors)[2] |

Signaling Pathways Modulated by this compound

The inhibition of CDKs and GSK-3β by this compound leads to the perturbation of several critical signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects.

Cell Cycle Regulation

By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the orderly progression of the cell cycle. Inhibition of CDK4/cyclin D1 prevents the phosphorylation of the retinoblastoma protein (pRb).[5] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition.[6] Inhibition of CDK2/cyclin E and CDK2/cyclin A further halts progression through the S phase, while inhibition of CDK1/cyclin B leads to arrest in the G2/M phase.[7] This multi-pronged inhibition of CDKs results in a significant accumulation of cells in the G1/S and G2/M phases of the cell cycle.[7]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. Indirubin derivatives have been shown to potently block constitutive STAT3 signaling.[8] This is achieved, at least in part, through the direct inhibition of upstream kinases such as Src.[8][9] Inhibition of STAT3 phosphorylation (at Tyr705) prevents its dimerization, nuclear translocation, and DNA binding, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and pro-proliferative proteins such as Cyclin D1 and c-Myc.[8][10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. GSK-3β is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound leads to the stabilization and accumulation of β-catenin in the cytoplasm.[11] β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[12] Paradoxically, while indirubins can activate this pathway through GSK-3β inhibition, some studies suggest that in certain contexts, indirubins can also suppress the Wnt/β-catenin pathway, indicating a complex, context-dependent regulatory role.[13]

Induction of Apoptosis

This compound and its derivatives induce apoptosis in various cancer cell lines.[14][15] This pro-apoptotic effect is mediated through the mitochondrial (intrinsic) pathway. Inhibition of STAT3 leads to the downregulation of the anti-apoptotic protein Mcl-1 and upregulation of pro-apoptotic proteins such as Bax.[8][16] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[14]

Other Potential Mechanisms of Action

In addition to its primary kinase targets, this compound has been reported to interact with other cellular components, which may contribute to its overall pharmacological profile.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Indirubins are potent ligands and activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18] Activation of AhR can lead to the induction of genes involved in xenobiotic metabolism and cell cycle regulation, such as the CDK inhibitor p27KIP1.[17] The cytotoxic effects of some indirubins appear to be AhR-independent and linked to kinase inhibition, while cytostatic effects may be mediated through AhR activation.[17]

-

Allosteric Inhibition of Glycogen Phosphorylase: this compound can allosterically inhibit glycogen phosphorylase, the key enzyme in glycogenolysis.[19][20] This inhibition could potentially deplete glucose stores in cancer cells, thereby hampering their survival.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the mechanism of action of this compound.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory potency (IC50) of this compound against specific kinases.

-

General Protocol:

-

Recombinant active kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled [γ-³²P]ATP) in a suitable reaction buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or SDS-PAGE).

-

The amount of incorporated phosphate is quantified (e.g., by scintillation counting or autoradiography).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assays

-

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Cells are treated with this compound for a defined period.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a solution containing the fluorescent DNA intercalating agent, propidium iodide.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis by this compound.

-

Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

-

Cells are treated with this compound.

-

Cells are harvested and washed with binding buffer.

-

Cells are incubated with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blotting

-

Objective: To detect changes in the expression and phosphorylation status of specific proteins in response to this compound treatment.

-

General Protocol:

-

Cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-β-catenin, anti-cleaved caspase-3).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software, often normalized to a loading control such as β-actin or GAPDH.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of key protein kinases, particularly CDKs and GSK-3β. Its ability to disrupt multiple oncogenic signaling pathways, including those governing cell cycle progression and cell survival, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and its derivatives. A thorough understanding of its multifaceted mechanism of action will be crucial for its successful translation into clinical applications and the development of next-generation kinase inhibitors for the treatment of cancer and other proliferative disorders.

References

- 1. This compound | 244021-67-8 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecules in the Treatment of Squamous Cell Carcinomas: Focus on Indirubins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Independent actions on cyclin-dependent kinases and aryl hydrocarbon receptor mediate the antiproliferative effects of indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin-5-sulfonate: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in traditional Chinese medicine for the treatment of chronic myelocytic leukemia.[1] Its clinical utility, however, is hampered by poor aqueous solubility. The synthesis of Indirubin-5-sulfonate, a sulfonated derivative, represents a significant advancement, enhancing solubility while retaining and, in some cases, improving its potent biological activity as a kinase inhibitor. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanisms of action of this compound, tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step chemical process. The core strategy involves the formation of the indirubin scaffold followed by or preceded by sulfonation. A common laboratory approach involves the condensation of a sulfonated indole precursor with an isatin derivative.[2]

General Synthetic Workflow

The logical flow for the synthesis and subsequent purification of this compound is outlined below. This process begins with starting materials and progresses through key reaction steps to the final, purified compound.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on established syntheses of indirubin derivatives.[2][3]

Step 1: Sulfonation of Indoxyl Precursor

-

In a round-bottom flask, dissolve the chosen indoxyl precursor in a suitable solvent, such as dichloromethane.[2]

-

Cool the mixture in an ice bath to maintain a controlled temperature.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution.[2]

-

Allow the reaction to proceed for a specified time until the sulfonation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and isolate the sulfonated indoxyl intermediate.

Step 2: Condensation with Isatin

-

Combine the sulfonated indoxyl intermediate with isatin in a flask equipped with a Dean-Stark apparatus.[2]

-

Add a suitable solvent and an acid catalyst.

-

Heat the mixture to reflux to drive the condensation reaction, removing water via the Dean-Stark trap.[2]

-

Monitor the reaction for the formation of the characteristic red precipitate of this compound.

-

After the reaction is complete, cool the mixture and collect the crude product by filtration.

Purification:

-

The crude product is purified by recrystallization from an appropriate solvent system to yield the final this compound.[2]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀N₂O₅S | [4] |

| Molecular Weight | 342.33 g/mol | N/A |

| Appearance | Red to purple solid | N/A |

| Solubility | Improved aqueous solubility compared to indirubin | [2] |

Spectroscopic and Chromatographic Analysis

Table 2.1: Spectroscopic and Chromatographic Data

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons on the bis-indole core. The presence of the sulfonate group will cause shifts in the signals of the protons on the sulfonated ring. |

| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments within the molecule. |

| Mass Spectrometry (MS) | ESI-MS is commonly used. The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight. |

| HPLC | High-Performance Liquid Chromatography is used to assess purity. A single, sharp peak at a characteristic retention time indicates a high degree of purity. |

Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

2.3.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-MS instrument and acquire spectra in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peak and compare the observed m/z value with the calculated molecular weight.

2.3.3. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample onto a C18 reverse-phase column and run the HPLC system under gradient elution conditions.

-

Detection: Monitor the eluent using a UV-Vis detector at a wavelength where the compound has strong absorbance.

-

Analysis: Integrate the peak area to determine the purity of the sample.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer and other diseases.[2][5]

Kinase Inhibitory Activity

The introduction of the sulfonate group at the 5-position significantly enhances the inhibitory activity against cyclin-dependent kinases (CDKs).[2]

Table 3.1: IC₅₀ Values of this compound against Various Kinases

| Kinase Target | IC₅₀ (nM) | Reference |

| CDK1/cyclin B | 55 | [5] |

| CDK2/cyclin A | 35 | [5] |

| CDK2/cyclin E | 150 | [5] |

| CDK4/cyclin D1 | 300 | [5] |

| CDK5/p35 | 65 | [5] |

| GSK-3β | Active, specific value varies by assay conditions | [5] |

Experimental Protocol: Kinase Inhibition Assay

-

Reagents: Obtain purified recombinant kinase, its specific substrate, ATP, and the test compound (this compound).

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.

-

Initiation: Start the reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Key Signaling Pathways

This compound's mechanism of action involves the modulation of several critical signaling pathways.

3.3.1. CDK-Mediated Cell Cycle Control

By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S and G2/M phases.[1]

Caption: Inhibition of CDK/Cyclin complexes by this compound leads to cell cycle arrest.

3.3.2. Glycogen Synthase Kinase-3β (GSK-3β) Pathway

This compound is also a potent inhibitor of GSK-3β, a kinase implicated in various cellular processes, including metabolism, proliferation, and apoptosis.[6] Inhibition of GSK-3β is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer's.

Caption: this compound inhibits GSK-3β, preventing Tau hyperphosphorylation.

Conclusion

This compound stands out as a promising derivative of a natural product, offering enhanced physicochemical properties and potent, multi-targeted kinase inhibitory activity. Its ability to modulate key signaling pathways involved in cell proliferation and survival underscores its potential as a lead compound for the development of novel therapeutics against cancer and neurodegenerative disorders. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of this important molecule.

References

- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 244021-67-8 | Benchchem [benchchem.com]

- 3. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Interactions of Indirubin-5-sulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cellular uptake, subcellular localization, and mechanisms of action of Indirubin-5-sulfonate, a potent inhibitor of cyclin-dependent kinases (CDKs) and other key cellular enzymes. Derived from the traditional Chinese medicine active principle, Indirubin, this sulfonated derivative exhibits improved solubility, making it a compound of significant interest for therapeutic development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates.

Intracellular Targets and Potency

This compound exerts its biological effects primarily through the competitive inhibition of ATP-binding sites on several key protein kinases. Its most well-documented targets are the cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression, and Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme in various signaling pathways, including the Wnt pathway. The compound is also known to inhibit Glycogen Phosphorylase (GP), potentially impacting cellular energy metabolism.[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below, highlighting its high affinity for CDK1, CDK2, and CDK5.

| Target Kinase Complex | IC₅₀ (nM) | Reference |

| CDK1 / Cyclin B | 55 | [3][4] |

| CDK2 / Cyclin A | 35 | [2][3][4] |

| CDK2 / Cyclin E | 150 | [3][4] |

| CDK4 / Cyclin D1 | 300 | [3][4] |

| CDK5 / p35 | 65 | [3][4] |

| GSK-3β | Inhibitory Activity Noted | [3] |

| Glycogen Phosphorylase b (GPb) | 13,800 (Kᵢ) | [2] |

| Glycogen Phosphorylase a (GPa) | 57,800 (Kᵢ) | [2] |

Cellular Uptake and Localization

Direct experimental data detailing the specific transport mechanisms and subcellular accumulation of this compound is limited in the available literature. The parent compound, Indirubin, is water-insoluble and has been shown to be transported via macrophages that phagocytose indirubin aggregates in Peyer's patches.[5] However, the sulfonation of this compound significantly increases its water solubility, suggesting a different, likely transporter-mediated, uptake mechanism.[6]

Predicted Transport Properties

Computational models provide some insight into the likely transport characteristics of this compound. These predictions, while not experimentally verified, suggest it is unlikely to be a substrate for common efflux pumps like P-glycoprotein.

| ADMET Property | Prediction | Reference |

| Human Intestinal Absorption | Positive | [7] |

| Blood Brain Barrier Permeability | Negative | [7] |

| Caco-2 Permeability | Negative | [7] |

| P-glycoprotein Substrate | Non-substrate | [7] |

| P-glycoprotein Inhibitor | Non-inhibitor | [7] |

Given its anionic sulfonate group, plausible candidates for its transport across the plasma membrane include sodium-independent sulfate anion transporters (such as those from the SLC26A family) or other organic anion transporters.[8] However, this remains a hypothesis requiring experimental validation.

Subcellular Localization

The primary targets of this compound, such as CDKs, are localized in both the cytoplasm and the nucleus, depending on the specific kinase and cell cycle phase.[9] Therefore, it is inferred that this compound must be able to cross the plasma membrane and potentially the nuclear envelope to engage its targets. Crystallographic studies have confirmed its binding to CDK2 and Glycogen Phosphorylase, but these are typically performed with purified proteins in vitro and do not describe subcellular localization in intact cells.[2][10]

Experimental Protocols

To facilitate further research into the cellular transport of this compound, a generalized protocol for quantifying its uptake in adherent cell lines is provided below. This protocol is adapted from established methodologies for studying the cellular uptake of small molecules.[11]

Protocol: Quantification of Cellular Uptake

Objective: To determine the intracellular concentration of this compound over time and as a function of extracellular concentration.

Materials:

-

Adherent cell line of interest (e.g., HeLa, MCF-7)

-

6-well tissue culture plates

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA solution

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC with UV-Vis detector)

Methodology:

-

Cell Seeding:

-

Seed 3 x 10⁵ cells per well in 6-well plates. Prepare three wells for each experimental condition (time point or concentration) and three wells for a corresponding blank (adsorption control).

-

On a separate plate, seed three wells for cell number determination at the time of the experiment.

-

Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Adsorption Control (Blank Preparation):

-

To the three blank wells (containing medium but no cells), add this compound to the desired final concentration. This will be used to measure non-specific binding to the plasticware.

-

-

Drug Exposure:

-

Aspirate the medium from the wells containing cells.

-

Add 2.5 mL of medium containing the desired concentration of this compound to each well.

-

Incubate for the desired time period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Washing and Lysis:

-

At the end of the incubation period, place the plate on ice.

-

Quickly aspirate the drug-containing medium.

-

Wash the cell monolayer three times with 2 mL of ice-cold PBS per well to remove extracellular compound.

-

Aspirate the final PBS wash completely.

-

Add 500 µL of cell lysis buffer to each well. Incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate.

-

-

Sample Processing and Analysis:

-

Process the cell lysates (e.g., via protein precipitation with acetonitrile) to extract the compound.

-

Process the medium from the adsorption control wells in the same manner.

-

Quantify the concentration of this compound in the samples using a pre-validated analytical method (e.g., LC-MS/MS).

-

Determine the protein concentration in the cell lysates (e.g., using a BCA assay) or the cell number from the separate plate to normalize the uptake data.

-

-

Calculation:

-

Calculate the amount of adsorbed drug from the blank wells.

-

Subtract the adsorbed amount from the total amount measured in the cell lysate wells to get the true intracellular amount.

-

Express the final data as pmol of this compound per mg of protein or per 10⁶ cells.

-

Experimental Workflow Diagram

Caption: Workflow for quantifying cellular uptake of this compound.

Core Signaling Pathways

This compound's anticancer effects are largely attributed to its inhibition of CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[9] Its inhibition of GSK-3β and interaction with the Aryl Hydrocarbon Receptor (AhR) represent additional mechanisms that can influence cell fate and metabolism.[1]

Inhibition of Cell Cycle Progression

By inhibiting CDK1 and CDK2, this compound blocks the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints of the cell cycle. This leads to an accumulation of cells in these phases and prevents proliferation.

Caption: Inhibition of cell cycle progression by this compound.

Modulation of Other Key Pathways

Beyond cell cycle control, this compound can influence other critical cellular processes. Its interaction with AhR can modulate the expression of xenobiotic metabolism genes, while its inhibition of GSK-3β can impact pathways related to inflammation, apoptosis, and development.[1]

Caption: Modulation of AhR and GSK-3β signaling by this compound.

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labshake.com [labshake.com]

- 5. Macrophage‐Mediated Transport of Insoluble Indirubin Induces Hepatic Injury During Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxicity of novel indirubin-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Human Metabolome Database: Showing Protein Sodium-independent sulfate anion transporter (HMDBP05240) [hmdb.ca]

- 9. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Indirubin-5-sulfonate: A Potent Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3β

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in the field of oncology and neurodegenerative disease research due to their potent inhibitory activity against key protein kinases. Among these derivatives, Indirubin-5-sulfonate has emerged as a particularly interesting compound, demonstrating high efficacy in the inhibition of both Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailed experimental methodologies for assessing its activity, and a visualization of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound against various CDK/cyclin complexes and GSK-3β.

| Target Kinase | IC50 (nM) | Reference |

| CDK1/cyclin B | 55 | [1][2] |

| CDK2/cyclin A | 35 | [1][2] |

| CDK2/cyclin E | 150 | [1][2] |

| CDK4/cyclin D1 | 300 | [1][2] |

| CDK5/p35 | 65 | [1][2] |

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases.

| Target Kinase | IC50 (nM) | Reference |

| GSK-3β | Not explicitly quantified for the 5-sulfonate derivative in the provided results, but indirubins, in general, are potent inhibitors in the low nanomolar range. | [3][4] |

Table 2: Inhibitory Activity of this compound against Glycogen Synthase Kinase-3β. Note: While specific IC50 values for the 5-sulfonate derivative against GSK-3β are not detailed in the initial search, the parent compound, indirubin, and its other derivatives show potent inhibition. For instance, indirubin has an IC50 of 600 nM for GSK-3β.[4] Indirubins in general are described as powerful inhibitors of GSK-3β with IC50 values in the range of 5-50 nM.[3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinases.[5] X-ray crystallography studies of CDK2 in complex with indirubin derivatives have revealed the specific interactions within the ATP-binding pocket. The indirubin molecule forms hydrogen bonds with the backbone of the kinase, effectively blocking the binding of ATP and preventing the phosphorylation of substrate proteins.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for assessing CDK and GSK-3β inhibition.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various CDKs and GSK-3β. The principle involves incubating the kinase with its specific substrate and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to determine the kinase activity.

Materials:

-

Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)

-

Specific peptide or protein substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β)

-

Kinase reaction buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

-

ATP solution

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates or phosphocellulose paper

-

Stop solution (e.g., 0.5 M EDTA or 0.75% H3PO4)

-

Wash buffer (e.g., 0.75% H3PO4)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, and this compound to the desired concentrations in the kinase reaction buffer. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

This compound at various concentrations (or DMSO for the control)

-

Substrate

-

Kinase

-

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution containing the radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper. Wash the filters multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

-

Quantification: Add scintillation fluid to the dried filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

CDK Signaling Pathway

Cyclin-Dependent Kinases are key regulators of the cell cycle. Their sequential activation, through binding to specific cyclins, drives the progression through different phases of the cell cycle (G1, S, G2, and M). Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound, by inhibiting CDKs, can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK signaling pathway and points of inhibition by this compound.

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. One of its key roles is in the Wnt/β-catenin signaling pathway, where it acts as a negative regulator of β-catenin. Inhibition of GSK-3β by this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

Caption: Wnt/β-catenin signaling pathway showing GSK-3β inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in a kinase assay.

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of multiple CDKs and GSK-3β. Its ability to target these key kinases, which are often dysregulated in cancer and neurodegenerative diseases, makes it a valuable tool for basic research and a promising lead compound for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indirubin, cyclin-dependent kinase and GSK-3 beta inhibitor (ab120960) | Abcam [abcam.com]

- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biochemical and Cellular Effects of Indirubin-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-5-sulfonate, a sulfonated derivative of the natural bisindole alkaloid indirubin, has emerged as a potent inhibitor of several key protein kinases implicated in cell cycle regulation and oncogenic signaling. This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, with a focus on its molecular targets, impact on signaling pathways, and consequential cellular outcomes. Quantitative data from various studies are summarized, and detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

Indirubin, the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has a long history of use in treating chronic myelogenous leukemia.[1] Modern scientific investigation has identified indirubin and its derivatives as potent inhibitors of cyclin-dependent kinases (CDKs).[2] The introduction of a sulfonate group at the 5-position to create this compound significantly enhances its inhibitory activity against CDKs, although this modification also reduces its cell membrane permeability.[2] This compound serves as a valuable tool for in vitro studies of kinase inhibition and as a lead compound for the development of more cell-permeable derivatives. This guide will delve into the specific biochemical interactions and cellular consequences of treatment with this compound.

Biochemical Effects: Kinase Inhibition Profile

This compound functions primarily as an ATP-competitive inhibitor of several protein kinases. Its inhibitory activity is most pronounced against CDKs and Glycogen Synthase Kinase-3β (GSK-3β).

Cyclin-Dependent Kinase (CDK) Inhibition

This compound is a potent inhibitor of multiple CDK complexes that are crucial for cell cycle progression.[3][4] The half-maximal inhibitory concentration (IC50) values highlight its efficacy against key cell cycle kinases.[3][5]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Target Kinase Complex | IC50 Value (nM) | Reference |

| CDK1/cyclin B | 55 | [3][5][6] |

| CDK2/cyclin A | 35 | [3][5][6] |

| CDK2/cyclin E | 150 | [3][5][6] |

| CDK4/cyclin D1 | 300 | [3][5][6] |

| CDK5/p35 | 65 | [3][5][6] |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

In addition to its effects on CDKs, this compound is also a potent inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell survival, and neurodevelopment.[3][7] Some studies also report inhibitory data for the related compound, Indirubin-3'-monoxime-5-sulphonic acid, against GSK-3β.

Table 2: Inhibitory Activity of Indirubin Derivatives against GSK-3β

| Compound | Target Kinase | IC50 Value (nM) | Reference |

| This compound | GSK-3β | Inhibitory activity reported | [3][5][6] |

| Indirubin-3'-monoxime-5-sulphonic Acid | GSK-3β | 80 |

Other Kinase Targets

Derivatives of indirubin have been shown to inhibit other kinases, suggesting a broader, multi-targeted profile for this class of compounds. Notably, indirubin derivatives can inhibit the Src tyrosine kinase and, consequently, the downstream STAT3 signaling pathway.[1][4][8] While direct IC50 values for this compound against these targets are not as widely reported, the activity of related compounds suggests potential effects. For instance, the indirubin derivative E804 directly inhibits Src kinase with an IC50 of 0.43 µM.[1][8] Indirubins have also been reported to potentially inhibit Aurora kinases, FLT3, and VEGFR.[4]

Cellular Effects

The inhibition of key kinases by this compound and its derivatives leads to significant cellular consequences, primarily cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

By inhibiting CDK1, CDK2, and CDK4, indirubins block the phosphorylation of key substrates required for progression through the cell cycle, such as the retinoblastoma protein (pRb).[2] This leads to cell cycle arrest, most commonly in the G1/S and G2/M phases.[2][9][10] The arrest prevents cancer cells from proliferating.

Induction of Apoptosis

Indirubin derivatives have been shown to induce apoptosis in various cancer cell lines.[1][11] This programmed cell death is triggered through multiple mechanisms:

-

Inhibition of STAT3 Signaling: Constitutive activation of the STAT3 transcription factor is a hallmark of many cancers, promoting the expression of anti-apoptotic proteins like Mcl-1 and Survivin.[1][8] Indirubin derivatives can inhibit STAT3 signaling, often by targeting the upstream kinase Src, leading to the downregulation of these survival proteins and subsequent apoptosis.[1][8][12]

-

Mitochondrial Pathway: Some indirubins can induce apoptosis via the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[11][13] This can be linked to the altered expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: Inhibition of CDK4/6 and CDK1 by this compound leads to cell cycle arrest.

Caption: this compound inhibits GSK-3β, affecting multiple downstream pathways.

Caption: Indirubin derivatives inhibit the Src-STAT3 pathway, promoting apoptosis.

Experimental Workflow Diagram

Caption: Workflow for characterizing the effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for particular cell lines or kinase enzymes.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

-

Recombinant active CDK2/Cyclin A enzyme.

-

Histone H1 (as substrate).

-

This compound stock solution (in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

[γ-32P]ATP or ATP solution for non-radioactive methods (e.g., ADP-Glo™ Kinase Assay, Promega).

-

96-well plates.

-

Scintillation counter or luminometer.

Protocol (Radioactive Method):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO as a vehicle control).

-

Add 20 µL of a solution containing the substrate (Histone H1) and [γ-32P]ATP in kinase buffer.

-

Initiate the reaction by adding 20 µL of the CDK2/Cyclin A enzyme diluted in kinase buffer.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid or spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., HeLa, SKOV3).

-

Complete cell culture medium.

-

Indirubin derivative (a cell-permeable version is required for cellular assays).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% cold ethanol.

-

Propidium Iodide (PI)/RNase staining buffer.

-

Flow cytometer.

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the indirubin derivative (and a DMSO control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, collect them by centrifugation (including floating cells from the medium), and wash with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by an indirubin derivative.

Materials:

-

Cancer cell line and culture reagents.

-

Indirubin derivative.

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Protocol:

-

Seed and treat cells as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a powerful pharmacological tool for studying the roles of CDKs and GSK-3β in cellular processes. Its well-characterized inhibitory profile makes it an excellent reference compound. While its poor membrane permeability limits its use in cell-based assays, the broader family of indirubin derivatives demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells.[2] These effects are primarily driven by the inhibition of key cell cycle and survival signaling pathways, including those mediated by CDKs and STAT3. The methodologies outlined in this guide provide a framework for the continued investigation and development of indirubin-based compounds as potential therapeutic agents.

References

- 1. tekhelet.com [tekhelet.com]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 244021-67-8 | Benchchem [benchchem.com]

- 5. labshake.com [labshake.com]

- 6. glpbio.com [glpbio.com]

- 7. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells [mdpi.com]

Indirubin-5-Sulfonate: A Deep Dive into Apoptosis Induction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention in oncology research for their potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. Among these derivatives, Indirubin-5-sulfonate has emerged as a compound of interest due to its enhanced solubility and promising therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling cascades.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound and its parent compound, indirubin, exert their pro-apoptotic effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified include the inhibition of the JAK/STAT and PI3K/Akt pathways, and the activation of the intrinsic mitochondrial apoptosis pathway.

The JAK/STAT Pathway: A Prime Target

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Constitutive activation of the JAK/STAT pathway, particularly STAT3 and STAT5, is a hallmark of many human cancers, promoting tumorigenesis and resistance to apoptosis.

Indirubin derivatives have been shown to be potent inhibitors of this pathway. Specifically, the indirubin derivative E804 directly inhibits the kinase activity of c-Src, an upstream activator of STAT3, with an IC50 of 0.43 μM.[1] This inhibition leads to a reduction in the tyrosine phosphorylation of both c-Src and STAT3.[1] The suppression of STAT3 activity results in the downregulation of its anti-apoptotic target genes, including Mcl-1 and Survivin, ultimately leading to the induction of apoptosis.[1]

Similarly, in chronic myelogenous leukemia (CML) cells, indirubin derivatives strongly inhibit the autophosphorylation of Src family kinases (SFKs), which in turn blocks the activation of STAT5.[2] This leads to the downregulation of STAT5 target proteins Bcl-xL and Mcl-1, culminating in apoptotic cell death.[2]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway of apoptosis is a major mechanism of programmed cell death. Indirubin has been shown to induce apoptosis in ovarian cancer cells primarily through this pathway.[3] Treatment with indirubin leads to significant changes in the expression of apoptosis-related genes, particularly those involved in mitochondrial apoptosis.[3]

A key event in this pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. Indirubin treatment has been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

Furthermore, indirubin treatment increases the expression of mitochondrial permeability transition pore (mPTP) related genes such as Cyclophilin D (CypD), adenine nucleotide translocator 1 (ANT1), and voltage-dependent anion channel (VDAC).[3] The opening of the mPTP also contributes to the loss of mitochondrial membrane potential and the release of apoptotic factors. The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[6]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in cancer, contributing to tumor progression and therapeutic resistance. Indirubin has been shown to inhibit the PI3K/Akt pathway in leukemia cells.[7] The inhibition of this pathway by indirubin contributes to its tumor-suppressive effects, including the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of indirubin and its derivatives on cancer cells.

Table 1: IC50 Values of Indirubin and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Indirubin | SKOV3 (ovarian cancer) | MTT | 3.003 (plate culture) | [3] |

| Indirubin | SKOV3 (ovarian cancer) | MTT | 4.253 (sphere culture) | [3] |

| Indirubin Derivative (E804) | - | In vitro Src kinase assay | 0.43 | [1] |

| This compound | CDK1/cyclin B | Kinase Assay | 0.055 | [8] |

| This compound | CDK2/cyclin A | Kinase Assay | 0.035 | [8] |

| This compound | CDK2/cyclin E | Kinase Assay | 0.150 | [8] |

| This compound | CDK4/cyclin D1 | Kinase Assay | 0.300 | [8] |

| This compound | CDK5/p35 | Kinase Assay | 0.065 | [8] |

Table 2: Modulation of Apoptosis-Related Protein Expression by Indirubin

| Cell Line | Treatment | Protein | Effect | Reference |

| Ovarian Cancer (SKOV3) | Indirubin | Bax | Upregulation | [4] |

| Ovarian Cancer (SKOV3) | Indirubin | Bad | Upregulation | [4] |

| Ovarian Cancer (SKOV3) | Indirubin | Bcl-2 | Downregulation | [4] |

| Diffuse Large B-cell Lymphoma | Indirubin + As2S2 | Bax | Upregulation | [5] |

| Diffuse Large B-cell Lymphoma | Indirubin + As2S2 | Bcl-2 | Downregulation | [5] |

| Human Breast Cancer | Indirubin Derivative (E804) | Mcl-1 | Downregulation | [1] |

| Human Breast Cancer | Indirubin Derivative (E804) | Survivin | Downregulation | [1] |

| Chronic Myelogenous Leukemia | Indirubin Derivative (E804) | Bcl-xL | Downregulation | [2] |

| Chronic Myelogenous Leukemia | Indirubin Derivative (E804) | Mcl-1 | Downregulation | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[2][9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

In Vitro Kinase Assay (for Src)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant active Src kinase, a specific substrate peptide (e.g., cdc2 (6-20)), and the kinase reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA) to precipitate the peptide.

-

Separation: Spot the mixture onto P81 phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[10][11]

Conclusion

This compound induces apoptosis in cancer cells through a multi-pronged approach, primarily by targeting key survival signaling pathways. Its ability to inhibit the JAK/STAT and PI3K/Akt pathways, coupled with the activation of the mitochondrial apoptosis pathway, underscores its potential as a promising anti-cancer agent. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound and to develop novel strategies for cancer treatment. Further research is warranted to fully elucidate the intricate network of signaling events modulated by this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing effects of indirubin on the arsenic disulfide-induced apoptosis of human diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. merckmillipore.com [merckmillipore.com]

Indirubin-5-sulfonate: A Potent Cyclin-Dependent Kinase Inhibitor and Inducer of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin is a naturally occurring bis-indole alkaloid, originally identified as the active component in a traditional Chinese medicine preparation used to treat chronic myelocytic leukemia.[1] Its synthetic derivative, Indirubin-5-sulfonate, has garnered significant interest within the scientific community for its potent inhibitory activity against cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inducing cell cycle arrest, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The primary mechanism by which this compound exerts its anti-proliferative effects is through the competitive inhibition of ATP binding to cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream target proteins that are essential for cell cycle progression, leading to cell cycle arrest, predominantly in the G1/S and G2/M phases.[1] this compound has demonstrated potent inhibitory activity against several key CDK complexes.[2][4]

Beyond its effects on CDKs, this compound also exhibits inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), another crucial kinase involved in various cellular processes, including cell proliferation and survival.[2][5] The dual inhibition of both CDKs and GSK-3β contributes to its overall cytostatic and, in some contexts, apoptotic effects.

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK/Cyclin complexes, blocking cell cycle progression.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against various kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potent and selective nature.

| Target Kinase Complex | IC50 (nM) |

| CDK1 / Cyclin B | 55[2][4] |

| CDK2 / Cyclin A | 35[2][4] |

| CDK2 / Cyclin E | 150[2][4] |

| CDK4 / Cyclin D1 | 300[2][4] |

| CDK5 / p35 | 65[2][4] |

| GSK-3β | Inhibitory activity noted[2][5] |

Experimental Protocols

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol details the methodology for assessing the effect of this compound on cell cycle distribution.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

-

Cell line of interest (e.g., human cancer cell line)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[6]

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.

-

Treatment: Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash cells once with ice-cold PBS.

-

Harvest cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Workflow for Cell Cycle Analysis

Caption: Experimental workflow for analyzing cell cycle arrest induced by a test compound.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 values of this compound against specific CDKs.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

-

Recombinant active kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

-

This compound serial dilutions

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase reaction buffer.

-

A specific concentration of the recombinant kinase.

-

The kinase substrate.

-

A specific concentration from the this compound serial dilution series (including a no-inhibitor control).

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and a tracer amount of [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection:

-

Spot the reaction mixture onto phosphocellulose paper or filters.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, if using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's protocol for detection.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Limitations and Considerations

A significant challenge for the therapeutic application of this compound is its poor cell membrane permeability.[1] The addition of the sulfonate group, while dramatically increasing its inhibitory potency in cell-free assays, renders the molecule highly polar and unable to efficiently cross cellular membranes.[1] Consequently, its potent enzymatic inhibition does not translate to comparable efficacy in whole-cell or in vivo models. This limitation has spurred the development of other indirubin derivatives with improved pharmacological properties.

Conclusion